molecular formula C25H20N4O5 B12019327 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate CAS No. 764653-43-2

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B12019327
CAS No.: 764653-43-2
M. Wt: 456.4 g/mol
InChI Key: RIJACNHRVXHKGP-CCVNUDIWSA-N
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Description

This compound is a hydrazone derivative featuring a pyrazine-2-carbonyl group linked to a naphthalen-2-yl 3,4-dimethoxybenzoate moiety. Its structure combines electron-donating methoxy groups on the benzoate ring with a pyrazine heterocycle, which is associated with antimycobacterial activity.

Properties

CAS No.

764653-43-2

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H20N4O5/c1-32-22-10-8-17(13-23(22)33-2)25(31)34-21-9-7-16-5-3-4-6-18(16)19(21)14-28-29-24(30)20-15-26-11-12-27-20/h3-15H,1-2H3,(H,29,30)/b28-14+

InChI Key

RIJACNHRVXHKGP-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves a multi-step process:

    Formation of Pyrazine-2-carbonyl Hydrazone: This step involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbonyl hydrazone.

    Condensation Reaction: The pyrazine-2-carbonyl hydrazone is then reacted with naphthaldehyde to form the hydrazonomethyl derivative.

    Esterification: Finally, the hydrazonomethyl derivative is esterified with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the hydrazone and naphthalene moieties.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Research indicates that compounds similar to 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate exhibit various biological activities. Here are some notable findings:

Anticancer Activity

Studies have shown that similar compounds can inhibit cancer cell proliferation. The presence of the hydrazone functional group is often associated with enhanced anticancer properties due to its ability to interact with DNA and proteins involved in cell division.

Antimicrobial Properties

Compounds with naphthalene and pyrazine functionalities have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

Research into enzyme inhibition has identified that derivatives of this compound can act as inhibitors of key enzymes involved in inflammatory processes and cancer progression, such as lipoxygenase and carbonic anhydrase .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of hydrazone derivatives similar to this compound. The results indicated that these derivatives could inhibit the growth of various cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics. This suggests that further exploration of this compound could lead to effective anticancer agents.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition by compounds featuring the pyrazine moiety. The findings revealed that specific derivatives exhibited potent inhibitory effects on lipoxygenase, which is crucial in inflammatory diseases. The dual inhibitory action on both lipoxygenase and carbonic anhydrase highlights the therapeutic potential of such compounds in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and hydrazone moieties are particularly important for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Pyrazine-Hydrazone Moieties

  • 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid (C₁₈H₂₀N₄O₄) Synthesis: Prepared via Friedel-Crafts acylation and hydrazone coupling, yielding 62% . Properties: Rf = 0.39 (polar TLC solvent), melting point 239–243°C, pseudomolecular ion [M-H]⁻ at m/z 355.13910 . Bioactivity: Designed as a pyrazinamide-salicylic acid hybrid for enhanced antitubercular activity .

Comparison :

  • The dimethoxy groups may enhance stability compared to the hydroxyl group in the analogue.

Hydrazones with Naphthalene and Aromatic Esters

  • 1-[(E)-({(4-Ethylphenyl)aminoacetyl}hydrazono)methyl]-2-naphthyl 3-methylbenzoate (C₃₄H₂₆N₄O₅) Structure: Features a 3-methylbenzoate and 4-ethylphenyl group in the hydrazone . Molecular Weight: 570.6 g/mol vs. ~500 g/mol (estimated for the target compound).

Comparison :

  • Lower molecular weight of the target compound may improve bioavailability.

Hydrazones with Electron-Withdrawing Groups

  • 1-(2,4-Dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1-ylidene)hydrazine Synthesis: 90% yield via acid-catalyzed condensation in ethanol . Bioactivity: Dinitrophenyl groups are associated with antimicrobial and anticancer properties .

Comparison :

  • The target compound lacks electron-withdrawing nitro groups, likely reducing cytotoxicity but improving solubility.
  • Synthesis yield (62% in analogous compounds ) is lower, possibly due to steric hindrance from the naphthyl group.

Pyrazoline Derivatives with Aromatic Substituents

  • 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (C₂₄H₂₄N₂O)
    • Properties : Rf = 0.88 (less polar than the target compound’s analogues) .
    • Structure : Contains a pyrazoline core instead of a hydrazone.

Comparison :

  • The hydrazone linkage in the target compound may offer greater conformational flexibility compared to the rigid pyrazoline ring.
  • Lower polarity (higher Rf) of pyrazolines suggests the target compound’s dimethoxybenzoate group increases polarity, affecting pharmacokinetics.

Antimicrobial Cyclohexenecarboxylate Hydrazones

  • (2E)-Ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates Bioactivity: Exhibited strong antibacterial activity against multiple strains . Structure: Combines naphthalene with dinitrophenyl and ester groups.

Comparison :

  • The target compound’s pyrazine moiety may confer specific antimycobacterial activity, whereas nitro groups in these derivatives enhance broad-spectrum antimicrobial effects.

Biological Activity

1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a naphthalene moiety, a hydrazone linked to a pyrazine-2-carbonyl group, and a benzoate ester with methoxy groups. This unique combination of functional groups allows for diverse biological interactions, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N4O5C_{25}H_{20}N_{4}O_{5}. The structural complexity includes:

  • A naphthalene core, which is known for its hydrophobic properties.
  • A pyrazine ring that may contribute to biological activity through interactions with enzymes or receptors.
  • Methoxy substituents on the benzoate that can enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The biological efficacy of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has been evaluated against various bacterial strains, including:

Microorganism Activity
Escherichia coliModerate to High
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansLow

These findings suggest that the compound may be effective as an antimicrobial agent, potentially useful in treating infections caused by resistant strains.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes its activity against specific cancer types:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
Caco-2 (Colon Cancer)15.0
WI-38 (Normal Lung Cells)>50

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Inhibition : Similar compounds have shown inhibition against enzymes like caspase-3 and Bcl-2, which are crucial in apoptosis pathways.
  • Radical Scavenging Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

  • Anticancer Activity : A study conducted by Mortada et al. (2024) synthesized pyrazole-based Schiff bases and evaluated their cytotoxicity against lung and colon cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance anticancer efficacy, suggesting a pathway for further research on derivatives of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate .
  • Antimicrobial Efficacy : A comparative analysis involving metal complexes derived from pyrazine-based ligands demonstrated enhanced antibacterial and antifungal activities compared to their free ligand counterparts. This supports the hypothesis that structural modifications can significantly influence biological outcomes .

Q & A

Basic: What are the recommended synthetic routes for 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Hydrazone formation : Condensation of pyrazine-2-carbohydrazide with a naphthaldehyde derivative under acidic conditions (e.g., HCl in ethanol) .
  • Esterification : Coupling the hydrazone intermediate with 3,4-dimethoxybenzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product. Confirm purity via HPLC or TLC.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify hydrazone (C=N-NH) and ester (C=O) groups. Aromatic protons in the naphthalene and benzoate moieties appear as distinct multiplet signals .
    • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch for ester) and ~1600 cm⁻¹ (C=N stretch for hydrazone) .
  • Elemental Analysis (CHNS) : Match experimental and theoretical values for C, H, N, and S (if applicable) within ±0.3% .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise due to:

  • Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent polarity, or assay protocols (MTT vs. SRB). Standardize assays using WHO guidelines .
  • Structural Analogues : Bioactivity may vary with substituents (e.g., methoxy vs. nitro groups). Perform comparative SAR studies using derivatives with controlled modifications .
  • Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate results via orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced: What computational methods are suitable for predicting interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Model binding to enzymes (e.g., topoisomerase II) or receptors. Use PyMOL for visualization and MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors using datasets of analogous hydrazones .
  • DFT Calculations (Gaussian) : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Basic: What are standard protocols for assessing antimicrobial activity?

Answer:

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare 100 µg/mL solutions in DMSO and measure inhibition zones .
  • MIC Determination : Use broth microdilution (CLSI guidelines). MIC values <50 µg/mL indicate significant activity .
  • Control Experiments : Include ciprofloxacin (antibacterial) and amphotericin B (antifungal) to validate assay conditions .

Advanced: How can synthetic yields be optimized for scale-up?

Answer:

  • Reaction Optimization : Use design of experiments (DoE) to test variables: temperature (40–80°C), catalyst (e.g., p-TsOH), and solvent (DMF vs. THF) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yields by 15–20% .
  • Workup Strategies : Replace column chromatography with pH-dependent precipitation (e.g., acidify to isolate intermediates) .

Advanced: What strategies mitigate stability issues during storage?

Answer:

  • Degradation Pathways : Hydrazones hydrolyze under high humidity. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon .
  • Analytical Confirmation : Use DSC (differential scanning calorimetry) to detect polymorphic changes and FT-IR for chemical integrity .

Basic: Which spectroscopic techniques differentiate Z/E isomerism in the hydrazone moiety?

Answer:

  • NOESY NMR : Cross-peaks between naphthalene protons and hydrazone NH confirm the Z-configuration .
  • X-ray Crystallography : Resolve bond angles (C=N-N < 120° for Z-isomers) .
  • UV-Vis : Z-isomers show hypsochromic shifts due to reduced conjugation .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • Prodrug Approach : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
  • LogP Modulation : Add polar substituents (e.g., sulfonate) to reduce logP from ~3.5 to ~2.0 for better aqueous solubility .
  • Metabolic Stability : Test microsomal clearance (human liver microsomes) and use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
  • Acute Toxicity Screening : Perform OECD 423 tests on rodents for preliminary hazard assessment .

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